molecular formula C9H6ClNO B1436896 3-Chloroisoquinolin-8-ol CAS No. 1374652-75-1

3-Chloroisoquinolin-8-ol

Cat. No.: B1436896
CAS No.: 1374652-75-1
M. Wt: 179.6 g/mol
InChI Key: DFQACTHIKARADB-UHFFFAOYSA-N
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Description

3-Chloroisoquinolin-8-ol is a chemical compound that belongs to the class of isoquinoline derivatives. It has been found to possess various biological activities and has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

3-Chloroisoquinolin-8-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes and other industrial chemicals

Safety and Hazards

3-Chloroisoquinolin-8-ol is used for research and development purposes only and is not advised for medicinal, household, or other uses . The safety information includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including 3-Chloroisoquinolin-8-ol, has been a topic of significant interest. Traditional methods for synthesizing isoquinolines involve cyclization reactions. For instance, the Pomeranz-Fritsch reaction uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the use of palladium-catalyzed coupling followed by copper-catalyzed cyclization .

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs catalytic processes to ensure high yields and purity. Methods such as palladium-catalyzed coupling and copper-catalyzed cyclization are commonly used due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloroisoquinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline derivatives .

Mechanism of Action

The mechanism of action of 3-Chloroisoquinolin-8-ol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    8-Chloroisoquinolin-3-ol: This compound shares a similar structure but differs in the position of the chlorine atom.

    Isoquinoline: The parent compound of 3-Chloroisoquinolin-8-ol, which lacks the chlorine and hydroxyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and hydroxyl groups contribute to its reactivity and potential therapeutic applications.

Properties

IUPAC Name

3-chloroisoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-4-6-2-1-3-8(12)7(6)5-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQACTHIKARADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312813
Record name 3-Chloro-8-isoquinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-75-1
Record name 3-Chloro-8-isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-8-isoquinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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